molecular formula C7H18ClNO2 B7970905 4-Ethoxypiperidine hydrochloride hydrate

4-Ethoxypiperidine hydrochloride hydrate

Cat. No.: B7970905
M. Wt: 183.67 g/mol
InChI Key: XMNZRINCRYWNKJ-UHFFFAOYSA-N
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Description

4-Ethoxypiperidine hydrochloride hydrate is a chemical compound with the empirical formula C7H18ClNO2 and a molecular weight of 183.68. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxypiperidine hydrochloride hydrate typically involves the reaction of piperidine with ethyl bromide under basic conditions to form 4-ethoxypiperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s high purity and consistency. Techniques such as recrystallization and distillation are commonly employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxypiperidine hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives, which have significant applications in medicinal chemistry and drug development.

Scientific Research Applications

4-Ethoxypiperidine hydrochloride hydrate is widely used in scientific research, particularly in:

    Chemistry: As a building block for synthesizing complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxypiperidine hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter systems and enzyme activity, making it valuable in neuropharmacology and enzymology research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidone hydrochloride hydrate
  • 3,3-Dimethyl-4-methoxypiperidine
  • 4-Hydroxypiperidine

Uniqueness

4-Ethoxypiperidine hydrochloride hydrate is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals.

Properties

IUPAC Name

4-ethoxypiperidine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH.H2O/c1-2-9-7-3-5-8-6-4-7;;/h7-8H,2-6H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNZRINCRYWNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNCC1.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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